4-(Iodomethyl)oxazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6INO2 |
|---|---|
Molecular Weight |
227.00 g/mol |
IUPAC Name |
4-(iodomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6INO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7) |
InChI Key |
GSGUMEIFDXIUBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)CI |
Origin of Product |
United States |
Significance of the Oxazolidinone Ring System in Contemporary Organic Chemistry
The oxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen atoms, is a prominent structural motif in medicinal chemistry and organic synthesis. nih.govrsc.org Its significance stems from a combination of factors including its presence in a number of commercially successful pharmaceuticals and its utility as a chiral auxiliary. researchgate.netbohrium.com
The 2-oxazolidinone (B127357) isomer, in particular, has been extensively investigated in drug discovery. nih.govresearchgate.net A landmark achievement in this area was the development and approval of Linezolid, the first clinically approved drug featuring an oxazolidinone ring as its core pharmacophore. nih.gov This antibiotic's success spurred the development of numerous analogues, some of which have progressed to advanced clinical studies. nih.govresearchgate.net The oxazolidinone scaffold has demonstrated a wide range of pharmacological applications, including antibacterial, antituberculosis, anticancer, anti-inflammatory, and neurological activities. researchgate.netrsc.org
Beyond its medicinal applications, the oxazolidinone ring system serves as a valuable chiral auxiliary in asymmetric synthesis. researchgate.net Enantiomerically pure 4-substituted oxazolidin-2-ones, often referred to as Evans auxiliaries, are widely employed to control stereochemistry in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations. researchgate.netresearchgate.net This has made them indispensable tools for the synthesis of complex, stereochemically defined molecules. researchgate.net
The stability and conformational rigidity of the oxazolidinone ring contribute to its utility. It can act as a bioisostere for other chemical groups like carbamates and amides, offering improved metabolic and chemical stability. nih.govrsc.org This characteristic is advantageous in drug design, allowing for the fine-tuning of a molecule's properties. nih.gov
Strategic Importance of Halomethylated Oxazolidinones As Versatile Synthetic Intermediates
The introduction of a halomethyl group, particularly an iodomethyl group, onto the oxazolidinone scaffold at the 4- or 5-position, creates a highly versatile synthetic intermediate. organic-chemistry.orgorganic-chemistry.org The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution, making the iodomethyl group an excellent leaving group. This reactivity allows for the facile introduction of a wide variety of functional groups, significantly expanding the synthetic utility of the oxazolidinone core. nih.gov
The synthesis of 5-(halomethyl)-3-aryl-2-oxazolidinones was described in a 1978 patent for their potential use against plant pathogens. acs.org Later research focused on the development of potent antibacterial agents, leading to the synthesis of compounds like DuP 721 and DuP 105, which are (5S)-(acetamidomethyl)-3-aryl-2-oxazolidinone derivatives. acs.org The synthesis of these compounds often involves the conversion of a hydroxymethyl intermediate to a more reactive species, such as a mesylate, which is then displaced by a nucleophile. acs.org
More specifically, 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones can be prepared through the iodocyclocarbamation of N-allylated N-aryl or N-heteroaryl carbamates. organic-chemistry.orgorganic-chemistry.org These iodomethylated intermediates are valuable for the rapid synthesis of potential lead compounds with biological activity. organic-chemistry.orgorganic-chemistry.org For instance, the iodomethyl group can be displaced by various nucleophiles to introduce diverse side chains, a strategy that has been employed in the synthesis of antibacterial agents like linezolid. organic-chemistry.org
The versatility of halomethylated oxazolidinones is further highlighted by their use in the synthesis of functionalized lactams. Intramolecular cyclization of oxazolidinones bearing sulfones, sulfoxides, or phosphonates can proceed in high yields to produce chiral γ and δ lactams, which are themselves valuable synthetic intermediates. nih.gov
Overview of Current Research Trajectories and Scope for 4 Iodomethyl Oxazolidin 2 One
Direct Cyclization Strategies for Oxazolidinone Core Formation
Direct cyclization methods are fundamental to constructing the oxazolidinone ring. These strategies often involve the intramolecular reaction of a suitably functionalized acyclic precursor.
Iodocyclization and iodocyclocarbamation are powerful methods for concurrently forming the oxazolidinone ring and installing a halomethyl group. The iodocyclocarbamation of N-allylated N-aryl or N-heteroaryl carbamates is a well-established route to produce 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones. acs.orgorganic-chemistry.org This reaction has been extensively utilized to create intermediates for potential biologically active compounds. acs.org The process typically involves the reaction of an allylic carbamate (B1207046) with an iodine source. The proposed mechanism proceeds via an electrophilic iodinated intermediate (an iodonium (B1229267) ion), which undergoes an anti-attack by the nucleophilic carbamate nitrogen to yield the cyclized product. unimi.it
Various iodine sources and conditions have been explored to optimize this transformation. Reagents such as molecular iodine (I₂), N-Iodosuccinimide (NIS), and tert-butyl hypoiodite (B1233010) (t-BuOI) have been successfully employed. unimi.itmdpi.com The use of t-BuOI, which can be generated in situ from t-BuOCl and NaI, is noted for its efficiency and non-toxic byproducts. mdpi.com Hypervalent iodine reagents have also been shown to mediate the cyclization of N-allylcarbamates to form substituted oxazolidinones. researchgate.net While many protocols yield 5-(iodomethyl)oxazolidin-2-ones, the specific synthesis of the 4-(iodomethyl) isomer is less commonly detailed under this exact sub-heading but is achieved through other routes described below.
| Precursor | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-allylated N-aryl carbamates | Iodine (I₂) | 3-Aryl-5-(iodomethyl)oxazolidin-2-ones | Varies | acs.orgorganic-chemistry.org |
| N-Allyl-N'-tosylurea | KI/H₂O₂ in water | 4-Iodomethyl-3-tosyl-oxazolidin-2-one | Good | unimi.it |
| Allylcarbamates | Hypervalent iodine reagent | Substituted oxazolidinones | Varies | researchgate.net |
| N-Allyl-tert-butyl carbamate | t-BuOI | 5-(Iodomethyl)oxazolidin-2-one | Good | mdpi.com |
Allylic amines and their corresponding carbamates are versatile precursors for this compound and its isomers. A direct conversion of allylic amines into 5-(iodomethyl)oxazolidin-2-ones can be achieved using iodine in a carbon dioxide-saturated solution. mdpi.com An early method involved using an Amberlyst A-26 ion-exchange resin in its carbonate form, which reacted with iodine and a series of α-substituted allylic amines to give 5-(iodomethyl)oxazolidin-2-ones in very good yields. mdpi.comacs.org
The halo-induced cyclization of tert-butyl allylcarbamates provides another route to halomethyl-substituted oxazolidinones. researchgate.net By selecting the appropriate halogenating reagents and reaction conditions, oxazolidinone derivatives with a halogen atom at the methyl group can be selectively produced. researchgate.net Hypervalent iodine-mediated cyclization of N-allylcarbamates is also a viable strategy. researchgate.net
Chiral aziridines are highly valuable intermediates for the stereoselective synthesis of substituted oxazolidinones. The inherent ring strain of aziridines allows for regio- and stereoselective ring-opening reactions. bioorg.org Specifically, optically active 4(R)-(iodomethyl)oxazolidin-2-one can be readily prepared from an enantiomerically pure aziridine-2(S)-methanol. acs.orgresearchgate.net
One synthetic pathway involves treating the aziridine (B145994) alcohol with carbonyldiimidazole (CDI) and iodotrimethylsilane (B154268). This process leads to a regioselective ring opening by the iodide ion, followed by cyclization to form the this compound. nih.gov Another approach uses phosgene (B1210022) to convert aziridine-2-methanols into 4-(chloromethyl)oxazolidinones, which can then be transformed into the desired iodomethyl derivative, for instance, through a Finkelstein reaction. nih.govresearchgate.net The reaction of a fused-ring aziridine with certain activated halides can also lead to the formation of 4-iodomethyl-substituted oxazolidinones. For example, reaction with N,N-dimethyl iodoamide resulted in a moderate yield of 4-iodomethyl-5-trityloxymethyl-oxazolidin-2-one, indicating that ring opening by the iodide ion is a key step. semanticscholar.org
| Aziridine Precursor | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Aziridine-2(S)-methanol | Not specified | 4(R)-(Iodomethyl)oxazolidin-2-one | High yield, enantiomerically pure | acs.orgresearchgate.net |
| Aziridine alcohol (2S,1'S)-7 | Carbonyldiimidazole (CDI), Iodotrimethylsilane | This compound (4R,1'S)-39 | Regioselective opening and cyclization | nih.gov |
| Aziridine-2-methanols (S)-2a-k | Phosgene | N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones | Intermediate for further conversion | researchgate.net |
| 4-Trityloxymethyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one | N,N-Dimethyl iodoamide | 4-Iodomethyl-5-trityloxymethyl-oxazolidin-2-one | Iodide-mediated ring opening | semanticscholar.org |
The use of carbon dioxide (CO₂) as a C1 building block represents a green and atom-economical approach to synthesizing the oxazolidinone ring. sciengine.comnih.gov The cycloaddition of CO₂ with aziridines is a common strategy, often requiring a catalyst to overcome a high activation barrier. sciengine.comrsc.orgchemrxiv.org This reaction can be catalyzed by various systems, including Lewis basic ionic liquids and metal complexes, to produce 5-aryl-2-oxazolidinones with high conversion and selectivity. rsc.orgacs.org
More directly relevant to the target compound, the reaction of allylic amines with iodine in a CO₂-saturated methanol (B129727) solution can yield 5-(iodomethyl)oxazolidin-2-ones. mdpi.com Similarly, a silver-catalyzed procedure involving CO₂ incorporation and subsequent iodination has been developed for the synthesis of 5-(iodomethyl)oxazolidin-2-ones from propargyl amines. mdpi.com An electrochemically mediated carboxylative cyclization of allylic amines with CO₂ has also been reported, providing a method to form 2-oxazolidinones while preserving unsaturation in the side chain. organic-chemistry.org
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of oxazolidinone synthesis. Metal-based catalysts are particularly prominent in these methodologies.
Silver (Ag): Silver catalysts are effective in activating carbon-carbon triple bonds (C≡C) by acting as π-Lewis acids. organic-chemistry.org Silver acetate (B1210297) (AgOAc) has been used to catalyze the conversion of propargyl amines and CO₂ into oxazolidinone derivatives under mild conditions, even without a base. mdpi.comresearchgate.net This work was extended to a CO₂ incorporation/iodination procedure to synthesize 5-(iodomethyl)oxazolidin-2-ones. mdpi.comresearchgate.net Silver nitrate (B79036) (AgNO₃) has also been used to catalyze the reaction, even with CO₂ from the air, when combined with a base like DBU. mdpi.com Mechanistic studies suggest the reaction involves the formation of a silver-alkyne complex, which facilitates the cyclization. mdpi.com
Palladium (Pd): Palladium catalysis is widely used for various cyclization and cross-coupling reactions to form oxazolidinones. researchgate.netdokumen.pub For instance, a palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO₂ provides 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org Palladium catalysts also enable the N-arylation of 2-oxazolidinones with aryl bromides. organic-chemistry.orgresearchgate.net While not always directly forming the iodomethyl group, these methods are crucial for synthesizing structurally related N-aryl oxazolidinone derivatives.
Copper (Cu): Copper-catalyzed reactions provide efficient routes to N-aryl oxazolidinones. organic-chemistry.orgresearchgate.net One method involves an intramolecular cyclization of amino alcohol carbamates followed by a Cu-catalyzed cross-coupling with aryl iodides under mild conditions. organic-chemistry.org This approach tolerates a range of functional groups on the aryl iodide. organic-chemistry.org A binuclear copper(I) complex has also been shown to catalyze the synthesis of a wide range of oxazolidinones from propargylic amines and CO₂. organic-chemistry.org
| Catalyst Type | Precursors | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Silver (AgOAc, AgNO₃) | Propargylic amines, CO₂, Iodine | Carboxylative cyclization/Iodination | 5-(Iodomethyl)oxazolidin-2-ones | mdpi.comresearchgate.net |
| Palladium (Pd(OAc)₂) | 2-Vinylaziridines, CO₂ | Ring-opening cyclization | 5-Vinyloxazolidinones | organic-chemistry.org |
| Palladium (Pd₂(dba)₃) | Oxazolidinone, Aryl chlorides | N-Arylation (Buchwald-Hartwig) | N-Aryl oxazolidinones | researchgate.net |
| Copper (Cu(I) complex) | Propargylic amines, CO₂ | Carboxylative cyclization | Substituted oxazolidinones | organic-chemistry.org |
| Copper (Cu catalyst) | Amino alcohol carbamates, Aryl iodides | Cyclization/Cross-coupling | N-Aryl oxazolidinones | organic-chemistry.orgresearchgate.net |
Organocatalytic and Metal-Free Synthetic Protocols
The synthesis of this compound and its derivatives can be achieved through organocatalytic and metal-free approaches, which are advantageous due to their reduced environmental impact and avoidance of heavy metal contamination.
One notable metal-free method involves the iodocyclocarbamation of N-allylated N-aryl or N-heteroaryl carbamates. This reaction provides a direct route to 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones, which are valuable intermediates for developing biologically active compounds. organic-chemistry.org Another approach utilizes the reaction of allylamines with an ion-exchange resin in its carbonate form, such as Amberlyst® A 26, in the presence of iodine. mdpi.com This method yields 5-(iodomethyl)oxazolidin-2-ones in good yields. mdpi.com
A cascade organocatalytic reaction has been developed for the synthesis of complex oxazolidin-2-ones from simple starting materials like stable sulfur ylides and nitroolefins. acs.org This process is catalyzed by thiourea (B124793) and 4-dimethylaminopyridine (B28879) (DMAP). acs.org
Furthermore, organoiodine(I/III) chemistry facilitates a metal-free, catalytic enantioselective intermolecular oxyamination of alkenes. organic-chemistry.org This reaction uses N-(fluorosulfonyl)carbamate as a bifunctional N,O-nucleophile, leading to oxazolidinone products with high enantioselectivity. organic-chemistry.org The resulting products can be easily deprotected to yield free amino alcohols. organic-chemistry.org
A metal-free oxidative cyclization of N-Boc-acrylamides using (diacetoxyiodo)benzene (B116549) in acetic acid produces 5,5-disubstituted oxazolidine-2,4-diones, which are structurally related to this compound. nsf.gov This method demonstrates the formation of a C-O bond and offers a route to various substituted oxazolidinone cores. nsf.gov
The following table summarizes some organocatalytic and metal-free synthetic protocols for oxazolidinone derivatives.
| Catalyst/Reagent System | Substrate | Product | Key Features |
| Iodine/Amberlyst® A 26 (carbonate form) | α-Substituted allyl amines | 5-(Iodomethyl)oxazolidin-2-ones | Good yields, though stereoselectivity can be variable. mdpi.com |
| Thiourea/DMAP | Stable sulfur ylides and nitroolefins | Substituted oxazolidin-2-ones | Cascade reaction, good to excellent yields, and diastereoselective. acs.org |
| Organoiodine(I/III) catalyst | Alkenes and N-(fluorosulfonyl)carbamate | Enantioenriched 2-oxazolidinones | High enantioselectivity and electronically controlled regioselectivity. organic-chemistry.org |
| (Diacetoxyiodo)benzene | N-Boc-acrylamides | 5,5-Disubstituted oxazolidine-2,4-diones | Metal-free oxidative cyclization, moderate to excellent yields. nsf.gov |
Hypervalent Iodine Mediated Cyclizations
Hypervalent iodine reagents have emerged as powerful tools for the synthesis of oxazolidinones, including this compound, due to their mild reaction conditions and functional group tolerance. worktribe.comnih.gov These reagents promote the cyclization of various unsaturated precursors.
A key strategy is the hypervalent iodine-mediated cyclization of N-allylcarbamates. worktribe.comresearchgate.net This method allows for the conversion of a wide range of substrates into substituted oxazolidinones. worktribe.com The reaction is often carried out using reagents like (diacetoxyiodo)benzene or Koser's reagent. researchgate.net The mechanism is proposed to involve the activation of the alkene by the iodine(III) species, which triggers the intramolecular cyclization. beilstein-journals.orgresearchgate.net
For instance, the cyclization of N-allylcarbamates can be optimized by varying the hypervalent iodine reagent and reaction conditions. researchgate.net Solvents like hexafluoroisopropanol (HFIP) can be beneficial for this transformation. researchgate.net This methodology has been successfully applied to the synthesis of various oxazolidinone derivatives. worktribe.comresearchgate.net
Furthermore, hypervalent iodine reagents can be used in combination with other reagents to achieve specific transformations. For example, the use of tert-butyl hypoiodite (t-BuOI), a non-toxic iodinating agent, can be an effective alternative to molecular iodine for the synthesis of 5-(iodomethyl)oxazolidin-2-ones from propargyl amines. mdpi.com
The following table provides examples of hypervalent iodine-mediated cyclizations for the synthesis of oxazolidinone derivatives.
| Hypervalent Iodine Reagent | Substrate | Product | Yield | Reference |
| (Diacetoxyiodo)benzene | N-Allylcarbamates | Substituted oxazolidinones | Variable | worktribe.comresearchgate.net |
| Koser's reagent | N-Allylcarbamates | Substituted oxazolidinones | Moderate | researchgate.net |
| tert-Butyl hypoiodite (t-BuOI) | Propargyl amines | 5-(Iodomethyl)oxazolidin-2-ones | Good (38-99%) | mdpi.com |
| Phenyliodine(III) diacetate (PIDA) | Unsaturated N-alkoxyureas | N-Oxyimidazolidinones or oxazolidinone oximes | - | chemrxiv.org |
It's noteworthy that the nature of the substrate can influence the reaction pathway. In the cyclization of N-alkenylamides, a change in the length of the carbon chain separating the alkene and the amide can lead to a switch in the cyclization mechanism from O-cyclization to N-cyclization. beilstein-journals.org
Stereoselective and Enantioselective Syntheses of this compound
The synthesis of enantiomerically pure this compound is of significant interest due to the importance of chiral oxazolidinones as intermediates in asymmetric synthesis. researchgate.net
Chiral Pool Approaches
The chiral pool provides a collection of readily available, enantiopure natural products that serve as starting materials for the synthesis of complex chiral molecules. wikipedia.org This strategy is particularly effective when the target molecule's structure resembles that of an accessible chiral precursor. wikipedia.org
A notable example of a chiral pool approach for the synthesis of this compound involves the use of chiral aziridine alcohols. beilstein-journals.org For instance, (2S,1'S)-N-(1-phenylethyl)aziridine-2-methanol can be converted to (4R,1'S)-4-(iodomethyl)oxazolidin-2-one. This transformation is achieved through a regioselective ring-opening of the aziridine with iodide, followed by cyclization. beilstein-journals.org The reaction is typically facilitated by reagents like carbonyldiimidazole (CDI) and iodotrimethylsilane (TMSI). beilstein-journals.org
This enantiopure iodomethyl-substituted oxazolidinone can then be utilized in the synthesis of other valuable chiral compounds, such as L-tryptophanol. beilstein-journals.org The chiral auxiliary, in this case, the N-(1-phenylethyl) group, can often be removed in subsequent steps. beilstein-journals.org
The following table outlines a chiral pool approach for synthesizing a stereoisomer of this compound.
| Chiral Starting Material | Key Transformation | Product | Application of Product |
| (2S,1'S)-N-(1-phenylethyl)aziridine-2-methanol | Regioselective aziridine ring-opening with iodide and cyclization | (4R,1'S)-4-(Iodomethyl)oxazolidin-2-one | Synthesis of L-tryptophanol |
Asymmetric Induction Strategies and Diastereocontrol
Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgmsu.edu This is a cornerstone of asymmetric synthesis. wikipedia.org
In the context of this compound synthesis, asymmetric induction can be achieved through various strategies. One method involves the iodocyclocarbamation of N-allylated carbamates derived from chiral amino alcohols. The inherent chirality of the starting material directs the stereochemical outcome of the cyclization.
For instance, the reaction of chiral alpha-hydroxy beta,gamma-unsaturated esters with tosyl isocyanate, followed by iodocyclization of the resulting allylic carbamates, provides trans-4,5-disubstituted 2-oxazolidinone (B127357) derivatives with high diastereoselectivity. researchgate.net
Another strategy involves the asymmetric alkylation of a glycine (B1666218) template using a chiral iodomethyl oxazolidine (B1195125) derivative. For example, the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with (5S)-N-benzyloxycarbonyl-5-iodomethyl oxazolidine has been reported for the synthesis of orthogonally protected 4-hydroxyornithine. thieme-connect.com This reaction exhibits substrate-directed chiral induction. thieme-connect.com
Furthermore, the use of chiral auxiliaries, such as Evans-type oxazolidinones, is a well-established method for achieving high levels of diastereocontrol in various reactions, including aldol (B89426) additions. nih.govresearchgate.net While not a direct synthesis of this compound, the principles of using a chiral auxiliary to control the formation of new stereocenters are highly relevant. The chiral auxiliary can be attached to the substrate, direct the stereochemical course of a reaction, and then be cleaved to yield the desired enantiomerically enriched product. nih.gov
The following table summarizes some asymmetric induction strategies relevant to the synthesis of stereochemically defined oxazolidinones.
| Strategy | Chiral Source | Key Reaction | Stereochemical Outcome |
| Substrate-controlled iodocyclization | Chiral alpha-hydroxy beta,gamma-unsaturated esters | Iodocyclization of allylic carbamates | High diastereoselectivity for trans-4,5-disubstituted oxazolidinones. researchgate.net |
| Asymmetric alkylation | (5S)-N-Benzyloxycarbonyl-5-iodomethyl oxazolidine | Alkylation of a glycine enolate | Substrate-directed chiral induction. thieme-connect.com |
| Chiral auxiliary | Evans-type oxazolidinones | Diastereoselective aldol reactions | High diastereomeric ratios (>95:5). nih.gov |
Proposed Mechanistic Frameworks for Iodocyclization Processes
The iodocyclization of allylic carbamates to form 4-(iodomethyl)oxazolidin-2-ones is generally understood to proceed via an electrophilic addition mechanism. unimi.itnio.res.in The reaction is initiated by the activation of a carbon-carbon double bond in the allylic substrate by an iodine source. nio.res.in This initial interaction leads to the formation of a cyclic intermediate, which is then attacked intramolecularly by the nucleophilic nitrogen or oxygen of the carbamate group.
Several mechanistic pathways have been proposed, often influenced by the specific reaction conditions, substrates, and reagents employed. A commonly accepted framework involves the following key steps:
Formation of an Electrophilic Iodine Species: The reaction commences with the generation of an electrophilic iodine species (I+). This can be achieved using various iodine reagents, such as molecular iodine (I2), N-iodosuccinimide (NIS), or hypervalent iodine reagents. researchgate.netresearchgate.net In some cases, a combination of reagents like potassium iodide (KI) and an oxidant like hydrogen peroxide (H2O2) is used to generate the active iodinating agent in situ. unimi.it
Formation of a Bridged Iodonium Ion: The electrophilic iodine species reacts with the alkene moiety of the allylic carbamate to form a bridged, three-membered ring intermediate known as an iodonium ion. unimi.itmdpi.com This intermediate is key to understanding the stereochemical outcome of the reaction.
Intramolecular Nucleophilic Attack: The carbamate group, acting as an internal nucleophile, attacks the iodonium ion. This attack typically occurs in an anti-fashion relative to the iodine bridge, leading to the opening of the three-membered ring and the formation of the five-membered oxazolidinone ring. unimi.it The regioselectivity of this step, known as exo-trig cyclization, is highly favored, resulting in the formation of a five-membered ring rather than a six-membered one. biointerfaceresearch.comresearchgate.net
Product Formation: The final step involves the formation of the stable this compound product.
Alternative mechanistic proposals exist, particularly when different catalytic systems are employed. For instance, palladium-catalyzed cyclizations may proceed through different intermediates, such as π-allyl palladium complexes. nih.gov Similarly, reactions mediated by hypervalent iodine reagents might involve distinct pathways. researchgate.netbeilstein-journals.org
The table below summarizes various conditions used for the synthesis of this compound and related structures, highlighting the diversity of approaches to facilitate this transformation.
| Reagent/Catalyst | Substrate | Key Mechanistic Feature | Reference |
| Iodine (I₂) | N-allylated N-aryl carbamates | Iodocyclocarbamation | organic-chemistry.org |
| t-BuOI | Allylic amines | Powerful iodinating agent | mdpi.com |
| KI / H₂O₂ | Alkenyl carbamates | In situ generation of I⁺ | unimi.it |
| Hypervalent Iodine Reagents | Allylcarbamates | Mediated cyclization | researchgate.net |
| Pd(0) catalysts | Bis-carbamates | Catalytic ionization | bohrium.com |
Role and Characterization of Key Intermediates (e.g., Iodonium Ion Species)
The central intermediate in the iodocyclization of allylic carbamates is the iodonium ion . unimi.itmdpi.com This three-membered ring species contains a positively charged iodine atom and is formed by the electrophilic addition of I+ to the double bond of the substrate. The formation of this bridged structure is crucial for several reasons:
Stereochemical Control: The bridged nature of the iodonium ion dictates that the subsequent nucleophilic attack by the carbamate occurs from the face opposite to the iodine atom. This anti-attack is a classic example of stereochemical control in electrophilic additions and is responsible for the high diastereoselectivity often observed in these reactions.
Regioselectivity: The attack of the nucleophile occurs at one of the two carbon atoms of the original double bond. In the case of allylic carbamates, the attack preferentially occurs at the carbon that leads to the formation of the thermodynamically more stable five-membered ring, following Baldwin's rules for ring closure (5-exo-trig). biointerfaceresearch.comresearchgate.net
While the iodonium ion is a transient species and generally not isolated, its existence is strongly supported by a wealth of experimental evidence, including:
Stereochemical Outcomes: The observed anti-diastereoselectivity in the products is a hallmark of reactions proceeding through bridged halonium ions.
Analogy to other Halogenations: The mechanism is consistent with well-established mechanisms for the addition of other halogens (like bromine) to alkenes.
Spectroscopic and Computational Studies: Although direct observation is challenging due to their high reactivity, computational studies and, in some cases, low-temperature NMR studies on related systems have provided evidence for the existence and structure of halonium ions. biointerfaceresearch.comacs.org
In some proposed mechanisms, particularly those involving different catalysts or starting materials, other intermediates such as π-complexes between iodine and the alkene have been considered. researchgate.net However, for the typical iodocyclization leading to 4-(iodomethyl)oxazolidin-2-ones, the iodonium ion remains the most widely accepted key intermediate.
The table below outlines the key characteristics of the iodonium ion intermediate.
| Characteristic | Description | Significance |
| Structure | Three-membered ring with a positively charged iodine atom. | Dictates the stereochemistry of the subsequent nucleophilic attack. |
| Formation | Electrophilic addition of I⁺ to the C=C double bond. | Initiates the cyclization process. |
| Reactivity | Highly electrophilic, susceptible to nucleophilic attack. | Allows for ring-opening by the internal carbamate nucleophile. |
| Stereochemistry | Leads to anti-addition products. | Explains the high diastereoselectivity of the reaction. |
| Regiochemistry | Favors exo cyclization pathways. | Leads to the formation of the five-membered oxazolidinone ring. |
Theoretical and Computational Insights into Reaction Mechanisms
While experimental studies provide a foundational understanding of the iodocyclization mechanism, theoretical and computational chemistry have offered deeper insights into the reaction pathways, transition states, and the factors governing selectivity.
Density Functional Theory (DFT) calculations have been employed to model the reaction coordinates for the formation of this compound and related heterocyclic systems. biointerfaceresearch.comresearchgate.net These studies have largely supported the proposed mechanistic frameworks involving iodonium ion intermediates.
Key findings from computational studies include:
Confirmation of Intermediates: DFT calculations have corroborated the stability of the bridged iodonium ion as a true intermediate on the potential energy surface.
Transition State Analysis: Researchers have been able to model the transition states for both the formation of the iodonium ion and its subsequent ring-opening by the carbamate nucleophile. The calculated energy barriers for these steps are consistent with the reaction proceeding under mild conditions.
Origin of Selectivity: Computational models have helped to elucidate the origins of both regioselectivity and stereoselectivity. By comparing the energies of different possible transition states (e.g., for exo vs. endo cyclization, or for syn vs. anti attack), these studies have confirmed the preference for the experimentally observed products. For instance, calculations show that the transition state for the 5-exo-trig cyclization is significantly lower in energy than that for the alternative 6-endo-trig pathway.
Solvent Effects: Computational models can incorporate the effects of the solvent on the reaction mechanism, which can be crucial for accurately predicting reaction outcomes. The polarity of the solvent can influence the stability of charged intermediates like the iodonium ion. researchgate.net
Substituent Effects: Theoretical studies can systematically investigate the impact of different substituents on the starting allylic carbamate on the reaction rate and selectivity, providing predictive power for designing new synthetic routes. acs.org
While there are no extensive computational studies focusing exclusively on this compound itself in the provided search results, the principles derived from computational investigations of similar iodocyclization reactions are directly applicable. biointerfaceresearch.comresearchgate.net For example, DFT studies on the iodocyclization of other unsaturated systems have consistently highlighted the importance of the haliranium ion intermediate and have successfully rationalized the observed regio- and stereochemical outcomes. biointerfaceresearch.com
Chemical Transformations and Reactive Facets of the 4 Iodomethyl Moiety
Nucleophilic Substitution Reactions of the Iodomethyl Group
The iodomethyl group at the C4 position of the oxazolidinone ring is an excellent electrophile, readily participating in nucleophilic substitution reactions. The iodide ion is a superb leaving group, facilitating the displacement by a variety of nucleophiles under relatively mild conditions. This reactivity allows for the straightforward introduction of nitrogen, sulfur, and other heteroatomic functional groups, leading to a diverse library of oxazolidinone derivatives.
A common and synthetically valuable transformation is the reaction with nitrogen-based nucleophiles. For instance, the displacement of the iodide with azide (B81097) ions, typically using sodium azide in a polar aprotic solvent like DMF, provides 4-(azidomethyl)oxazolidin-2-one. This azido (B1232118) derivative is a key intermediate that can be subsequently reduced to the corresponding 4-(aminomethyl)oxazolidin-2-one, a crucial building block for various pharmaceuticals. The synthesis of the anticoagulant drug Rivaroxaban, for example, can involve intermediates derived from such aminomethyl oxazolidinones. mdpi.com
Direct substitution with amines is also a feasible route, though it can sometimes lead to overalkylation. researchgate.net To circumvent this, a Gabriel synthesis approach, utilizing phthalimide (B116566) as the nitrogen source followed by hydrolysis, can be employed to cleanly afford the primary amine. nih.gov
Sulfur nucleophiles, such as thiols and thiophenols, also react efficiently with 4-(iodomethyl)oxazolidin-2-one to furnish the corresponding thioethers. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion. The resulting 4-(thiomethyl)oxazolidin-2-one derivatives are of interest in medicinal chemistry due to the prevalence of sulfur-containing motifs in biologically active molecules.
Below is a table summarizing typical nucleophilic substitution reactions of the 4-(iodomethyl) moiety.
| Nucleophile | Reagent Example | Product |
| Azide | Sodium azide (NaN₃) | 4-(Azidomethyl)oxazolidin-2-one |
| Phthalimide | Potassium phthalimide | N-((2-oxooxazolidin-4-yl)methyl)phthalimide |
| Amine | Ammonia, Primary/Secondary Amines | 4-(Aminomethyl)oxazolidin-2-one derivatives |
| Thiol | Thiophenol, Alkyl thiols | 4-(Thio-substituted-methyl)oxazolidin-2-one |
Intramolecular Cyclization Reactions Involving the Iodomethyl Functionality
The reactive iodomethyl group, in conjunction with a nucleophilic moiety elsewhere in the molecule, can participate in intramolecular cyclization reactions to construct fused or spirocyclic ring systems. These transformations are powerful strategies for building molecular complexity in a single step.
For instance, a 3-N-substituted oxazolidinone bearing a nucleophilic group on the substituent can undergo intramolecular cyclization. If the N-substituent contains a primary or secondary amine, an intramolecular nucleophilic substitution can lead to the formation of a piperazinone-fused oxazolidinone. The reaction is typically promoted by a non-nucleophilic base to deprotonate the amine, enhancing its nucleophilicity. The regioselectivity of the cyclization is governed by the length and flexibility of the linker connecting the nucleophile to the oxazolidinone nitrogen.
While direct examples starting from this compound are not extensively documented in readily available literature, the principle is well-established in heterocyclic chemistry. The analogous 4-(chloromethyl) and 4-(tosyloxymethyl) derivatives are frequently used in such cyclizations. Given that the carbon-iodine bond is more labile, this compound is expected to be an even more reactive precursor for these transformations.
The general scheme for such a cyclization is depicted below:
| Starting Material | Conditions | Product |
| N-Substituted this compound with a pendant nucleophile | Base (e.g., K₂CO₃, NaH) | Fused heterocyclic system (e.g., piperazinone-fused oxazolidinone) |
Derivatization Strategies for the Synthesis of Substituted Oxazolidinones
The this compound core is a valuable starting point for the synthesis of a wide array of more complex substituted oxazolidinones. The primary route for this derivatization is through the nucleophilic substitution reactions discussed in section 4.1, followed by further functionalization of the newly introduced group.
For example, the 4-(azidomethyl) derivative can be converted into a 4-(aminomethyl) derivative, which then serves as a handle for amide or sulfonamide bond formation, or for reductive amination to introduce further substituents on the nitrogen atom. These strategies are central to the synthesis of many oxazolidinone-based antibacterial agents. nih.govnih.gov
A key synthetic route to 4-(halomethyl)oxazolidin-2-ones, including the iodo derivative, is the iodocyclocarbamation of N-allylated carbamates. nih.gov This reaction proceeds by the electrophilic addition of iodine to the allyl double bond, followed by intramolecular cyclization of the carbamate (B1207046) nitrogen onto the resulting iodonium (B1229267) ion intermediate. This method allows for the stereoselective synthesis of the 4,5-disubstituted oxazolidinone ring system.
The resulting this compound can then be subjected to a variety of derivatization reactions. For example, coupling reactions, such as Suzuki or Sonogashira couplings, could potentially be employed if the iodide is first converted to a suitable organometallic species, although this is less common than nucleophilic displacement.
The following table outlines some derivatization strategies starting from the 4-(iodomethyl) moiety or its precursors.
| Precursor | Reaction | Intermediate/Product | Application |
| N-Allyl Carbamate | Iodocyclocarbamation | This compound | Access to the core scaffold |
| This compound | Azide Substitution & Reduction | 4-(Aminomethyl)oxazolidin-2-one | Synthesis of amides, sulfonamides |
| This compound | Thiol Substitution | 4-(Thiomethyl)oxazolidin-2-one | Introduction of sulfur functionalities |
Applications of 4 Iodomethyl Oxazolidin 2 One As a Synthetic Building Block and Chiral Auxiliary
Utility in the Synthesis of Complex Organic Molecules
The unique structural features of 4-(iodomethyl)oxazolidin-2-one make it an ideal starting material for the synthesis of various intricate molecular architectures, particularly those containing nitrogen and oxygen functionalities.
Construction of Non-Proteinogenic Amino Acids and Derivatives (e.g., Tryptophanols, Homophenylalaninols)
Non-proteinogenic amino acids, which are not found in the genetic code of organisms, are of significant interest in medicinal chemistry and drug design due to their unique pharmacological properties. nih.govnih.gov this compound serves as a key precursor in the asymmetric synthesis of these "unnatural" amino acid derivatives. nih.govnih.govmdpi.com
Similarly, this compound is instrumental in the synthesis of homophenylalaninols. The synthesis of D-homophenylalaninol and its homologues can be initiated from (4S,1'R)-4-(iodomethyl)oxazolidin-2-one, which is prepared from an aziridine (B145994) alcohol. nih.govbeilstein-journals.org The process involves the transformation of the aziridine alcohol into the iodomethyl oxazolidinone through a regioselective ring-opening with iodide followed by cyclization. nih.govbeilstein-journals.org This intermediate is then further functionalized to yield the desired homophenylalaninol derivatives. nih.govbeilstein-journals.org
| Starting Material | Reagent | Product | Overall Yield | Reference |
| (R)-4-(Iodomethyl)oxazolidin-2-one | Indolylmagnesium bromide | (L)-Tryptophanol | 52% | bioorg.orgacs.orgresearchgate.net |
| (4S,1'R)-4-(Iodomethyl)oxazolidin-2-one | (from aziridine alcohol) | D-Homophenylalaninol | - | nih.govbeilstein-journals.org |
Preparation of Functionalized Amino Alcohols
Functionalized amino alcohols are crucial intermediates in the synthesis of many biologically active compounds. This compound provides a reliable route to these valuable molecules. The iodomethyl group can be readily displaced by various nucleophiles, and subsequent cleavage of the oxazolidinone ring affords the desired amino alcohol.
Research has demonstrated that enantiomerically pure N-(R)-alpha-methylbenzyl-4(R)-(chloromethyl)oxazolidinones can be synthesized in high yields from aziridine-2-methanols. researchgate.netscilit.com The alpha-methylbenzyl group can be easily removed to provide both enantiomers of 4-(chloromethyl)oxazolidinones, which are then used for the efficient synthesis of (L)-homophenylalaninol analogues. researchgate.netresearchgate.net Although this example uses the chloromethyl analogue, the synthetic strategy is directly applicable to the iodomethyl derivative, which often exhibits enhanced reactivity.
Formation of Nitrogen-Containing Heterocyclic Scaffolds
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. kit.edubham.ac.uk this compound is a key building block for constructing these important scaffolds. organic-chemistry.org The iodocyclocarbamation of N-allylated N-aryl or N-heteroaryl carbamates is a direct method to produce 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones. organic-chemistry.org These intermediates are then used for the rapid synthesis of potential lead compounds for drug discovery. organic-chemistry.org
The reaction of (4-nosyl)amino derivatives with N-bromosuccinimide (NBS) in the presence of a BINOL-derived catalyst can produce bromomethyl indoline (B122111) derivatives in good yield and with high enantioselectivity, showcasing a pathway to functionalized indole-containing heterocycles. mdpi.com
Role in Asymmetric Synthetic Methodologies
Beyond its role as a synthetic building block, the oxazolidinone moiety of this compound can act as a powerful chiral auxiliary, directing the stereochemistry of reactions at an attached acyl group.
Utilization as a Chiral Auxiliary (e.g., Evans-Type Oxazolidinones)
The use of enantiomerically pure oxazolidin-2-ones as chiral auxiliaries, first popularized by David A. Evans, has become a cornerstone of asymmetric synthesis. nih.govwikipedia.org These auxiliaries, often referred to as Evans-type oxazolidinones, are widely used to control the stereochemical outcome of various carbon-carbon bond-forming reactions. nih.govnih.govresearchgate.net While this compound itself is primarily a building block, the oxazolidinone core is the functional unit that acts as the chiral auxiliary. After acylation at the nitrogen atom, the resulting N-acyloxazolidinone can direct the stereoselective functionalization of the acyl group.
The synthesis of new Evans auxiliary analogs, such as (4R)- and (4S)-4-(2-naphthyl)oxazolidin-2-one, has been achieved using the Sharpless catalytic asymmetric aminohydroxylation reaction, highlighting the continuous development in this area. rsc.org
Application in Diastereoselective Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael Additions)
N-acyloxazolidinones derived from chiral oxazolidinones are extensively used in diastereoselective aldol and Michael additions, which are fundamental reactions for constructing complex organic molecules with multiple stereocenters. wikipedia.orgresearchgate.netresearchgate.net
In a typical Evans aldol reaction, the N-acyloxazolidinone is converted to its corresponding boron enolate, which then reacts with an aldehyde to produce a syn-aldol adduct with high diastereoselectivity. wikipedia.orgresearchgate.net The stereochemical outcome is dictated by the chiral environment provided by the oxazolidinone auxiliary. wikipedia.orgwiley-vch.de The auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. wikipedia.org
Similarly, in Michael additions, the chiral oxazolidinone auxiliary controls the stereoselective 1,4-addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones. researchgate.netacs.orgrsc.org For example, the Michael addition of organocopper reagents to chiral 3-[(E)-4,4,4-trifluorobut-2-enoyl]oxazolidin-2-ones proceeds with a high level of diastereofacial selectivity to create optically active molecules with a trifluoromethyl group at a chiral center. researchgate.net
| Reaction Type | Auxiliary Type | Key Features | Reference |
| Aldol Addition | Evans-type Oxazolidinone | Forms syn-aldol adducts with high diastereoselectivity. | wikipedia.orgresearchgate.netwiley-vch.de |
| Michael Addition | Evans-type Oxazolidinone | Controls stereoselective 1,4-addition of nucleophiles. | researchgate.netacs.orgrsc.org |
Auxiliary Recovery and Recycling Protocols in Asymmetric Synthesis
The economic viability and sustainability of asymmetric synthesis employing chiral auxiliaries are significantly enhanced by the efficient recovery and recycling of the auxiliary. For oxazolidinone-based auxiliaries, including this compound, robust protocols have been developed to cleave the auxiliary from the acylated product and recover it in high yield and without loss of stereochemical integrity. The choice of cleavage method is crucial and depends on the desired functionality of the final product, such as a carboxylic acid, alcohol, or ester.
A primary concern during the cleavage and recovery process is the potential for racemization of the chiral auxiliary. However, methods have been developed that proceed without racemization, ensuring the recovered auxiliary is suitable for reuse in subsequent stereoselective transformations. thieme-connect.com The transformation of N-acyloxazolidinones into esters, for example, is a highly attractive process as it often allows for straightforward separation of the product and quantitative recovery of the auxiliary. thieme-connect.com
Several cleavage strategies are commonly employed for N-acyloxazolidinones, which can be broadly categorized as hydrolytic, reductive, and alcoholytic methods.
Hydrolytic Cleavage: This method is frequently used to convert the N-acyl derivative into the corresponding carboxylic acid. A common reagent for this transformation is alkaline hydrogen peroxide, such as a mixture of lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). williams.edu The hydroperoxide anion selectively attacks the exocyclic imide carbonyl, avoiding cleavage of the endocyclic carbonyl of the auxiliary ring. williams.edu The initially formed peroxyacid is then reduced in situ with a reagent like sodium sulfite (B76179) to yield the final carboxylic acid. williams.edu
Reductive Cleavage: To obtain the corresponding alcohol from the N-acyl oxazolidinone, reductive cleavage is the method of choice. This is typically achieved using metal hydrides. thieme-connect.com Reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminium hydride (LiAlH₄) are effective for this purpose. These reactions are known to proceed without causing racemization of the substrate or the auxiliary. thieme-connect.comnih.gov
Alcoholysis/Transesterification: When the desired product is an ester, direct conversion from the N-acyloxazolidinone can be achieved through alcoholysis. This approach is advantageous as it can be performed under mild conditions and allows for high recovery yields of the auxiliary. Various catalysts have been developed to promote this transformation. For instance, samarium diiodide (SmI₂) has been shown to be an efficient catalyst for the conversion of N-acyloxazolidinones to esters in the presence of an alcohol, allowing for the quantitative recovery of the oxazolidinone auxiliary. thieme-connect.com Other Lewis acids, such as titanium(IV) isopropoxide, have also been employed. thieme-connect.com A facile method for removing 2-oxazolidinone (B127357) auxiliaries involves treatment with methoxide-carbonate systems, which can be particularly useful for the synthesis of specific products like planar-chiral nicotinates. researchgate.net
The recovered this compound can be purified by standard laboratory techniques such as crystallization or chromatography before being reused. The efficiency of the recovery is a critical factor, and in many reported procedures for oxazolidinone auxiliaries, recovery yields are very high, often nearly quantitative. nih.gov The development of polymer-supported oxazolidinone auxiliaries further simplifies the recovery process, as the auxiliary can be removed by simple filtration. scispace.comresearchgate.net
The following table summarizes common cleavage protocols applicable to N-acyloxazolidinones.
| Desired Product | Cleavage Reagent(s) | Typical Conditions | Auxiliary Recovery Yield | Reference(s) |
| Carboxylic Acid | Lithium Hydroxide, Hydrogen Peroxide | THF/H₂O, 0 °C | High | williams.edu |
| Alcohol | Lithium Borohydride (LiBH₄) | Ethanol, -78°C to r.t. | High | nih.gov |
| Alcohol | Metallic Hydrides | N/A | High, no racemization | thieme-connect.com |
| Ester | Samarium Diiodide (SmI₂), Alcohol | THF, Room Temperature | Quantitative | thieme-connect.com |
| Ester | Titanium(IV) Isopropoxide, Alcohol | Toluene, Reflux | Good | thieme-connect.com |
| Ester | Methoxide-Carbonate System | N/A | N/A | researchgate.net |
Q & A
Q. What are the common synthetic routes for preparing 4-(iodomethyl)oxazolidin-2-one, and what are the critical parameters influencing yield?
Methodological Answer: The synthesis of this compound typically involves regioselective reactions. For example, a zinc-mediated insertion into the carbon-iodide bond of precursor compounds (e.g., 5-(iodomethyl)oxazolidin-2-one) followed by transmetallation with CuCN·2LiCl and subsequent coupling with propargyl mesylate can yield allenic oxazolidinone derivatives . Critical parameters include:
- Reagent stoichiometry : Excess iodide or zinc may lead to side reactions.
- Temperature control : Reactions often require anhydrous, low-temperature conditions to prevent decomposition.
- Catalyst selection : Copper catalysts enhance reactivity in cross-coupling steps.
Yield optimization requires precise control of these parameters, with yields reported up to 29% under optimized conditions .
Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : The iodomethyl group (−CH₂I) exhibits characteristic deshielded proton signals at δ 3.5–4.0 ppm due to the electronegative iodine atom.
- ¹³C NMR : The iodine-bearing carbon appears at ~10–20 ppm, while the oxazolidinone carbonyl resonates at ~155–160 ppm .
- IR Spectroscopy : The carbonyl (C=O) stretch of the oxazolidinone ring is observed at ~1705–1727 cm⁻¹, and C−I stretching vibrations occur at ~500–600 cm⁻¹ .
Cross-referencing with X-ray crystallography data (e.g., bond lengths and angles) ensures structural validation .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in the synthesis of iodomethyl-substituted oxazolidin-2-one derivatives?
Methodological Answer: Regioselectivity in iodomethyl-substituted oxazolidinones can be controlled through:
- Chiral auxiliaries : Asymmetric induction using (S)- or (R)-configured auxiliaries directs iodide placement .
- Transition metal catalysis : Palladium or iridium catalysts enable selective allylic amination or cross-coupling, as demonstrated in the synthesis of α,β-unsaturated γ-amino esters .
- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states favoring iodomethyl group formation .
Contradictions in regiochemical outcomes may arise from competing nucleophilic pathways; kinetic vs. thermodynamic control should be evaluated via time-course studies .
Q. How does the iodomethyl group influence the reactivity of oxazolidin-2-one in cross-coupling reactions?
Methodological Answer: The iodomethyl group serves as a versatile handle for:
- Organometallic reactions : Zinc insertion generates nucleophilic reagents for Cu-catalyzed couplings (e.g., with propargyl mesylate) .
- Cross-coupling catalysis : The C−I bond undergoes oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura or Heck reactions. Steric hindrance from the oxazolidinone ring may slow reactivity, necessitating bulky ligands (e.g., XPhos) to enhance turnover .
Contrast with bromo- or chloro-analogs: Iodo derivatives exhibit higher reactivity but lower stability, requiring inert atmospheres and low temperatures .
Q. What are the implications of conformational flexibility (e.g., dihedral angles) in oxazolidin-2-one derivatives on their biological activity?
Methodological Answer: Conformational analysis via X-ray crystallography reveals that dihedral angles between the oxazolidinone ring and substituents (e.g., iodomethyl) impact:
- Biological target binding : For example, a dihedral angle of 0.9° in (E)-4-{4-[(4-chlorobenzylidene)amino]benzyl}oxazolidin-2-one enhances π-π stacking with aromatic residues in enzyme active sites .
- Solubility and bioavailability : Planar conformations improve membrane permeability, while twisted geometries may hinder diffusion .
Contradictions in activity data (e.g., IC₅₀ variations) can arise from crystal packing artifacts; solution-state NMR or molecular dynamics simulations are recommended to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
